molecular formula C14H14O3 B1453839 [4-(4-Methoxyphenoxy)phenyl]methanol CAS No. 70151-68-7

[4-(4-Methoxyphenoxy)phenyl]methanol

Cat. No. B1453839
CAS RN: 70151-68-7
M. Wt: 230.26 g/mol
InChI Key: SIMWZMPQYDJHPV-UHFFFAOYSA-N
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Description

“[4-(4-Methoxyphenoxy)phenyl]methanol” is a chemical compound with the empirical formula C14H14O3 and a molecular weight of 230.26 . It is a solid substance .


Physical And Chemical Properties Analysis

“[4-(4-Methoxyphenoxy)phenyl]methanol” is a solid substance . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

  • Chemical Synthesis

    • [4-(4-Methoxyphenoxy)phenyl]methanol is a chemical compound with the molecular formula C14H14O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The specific methods of application or experimental procedures are not provided, and the buyer assumes responsibility to confirm product identity and/or purity .
    • Results or outcomes: As this compound is provided “as-is”, the results or outcomes obtained would depend on the specific experiments conducted by the researchers .
  • Chromatography

    • [4-(4-Methoxyphenoxy)phenyl]methanol has been used in chromatography for the separation of compounds . The specific methods of application or experimental procedures are not provided in the source.
    • Results or outcomes: The effectiveness of the separation would depend on the specific conditions of the chromatography experiment .
  • HPLC Column Testing

    • [4-(4-Methoxyphenoxy)phenyl]methanol has been used in testing the performance of HPLC columns . The specific methods of application or experimental procedures are not provided in the source.
    • Results or outcomes: The effectiveness of the column would depend on the specific conditions of the HPLC experiment .
  • Comparative Studies

    • [4-(4-Methoxyphenoxy)phenyl]methanol is often compared with similar compounds like (4-(4-Fluorophenoxy)phenyl)methanol, (4-(4-Chlorophenoxy)phenyl)methanol, and (4-aminomethyl-phenyl)-methanol . These comparative studies can provide insights into the properties and behaviors of these compounds .
    • Results or outcomes: The results or outcomes obtained would depend on the specific experiments conducted by the researchers .
  • Dermatology

    • 4-Methoxyphenol, a compound with a similar structure, is used in dermatology as an active ingredient for skin depigmentation . While not directly related, [4-(4-Methoxyphenoxy)phenyl]methanol could potentially have similar applications due to its structural similarity .
    • Results or outcomes: The effectiveness of the treatment would depend on the specific conditions of the dermatological application .
  • Polymerization Inhibitors

    • 4-Methoxyphenol is used as a polymerization inhibitor . Given its structural similarity, [4-(4-Methoxyphenoxy)phenyl]methanol could potentially be used in a similar manner .
    • Results or outcomes: The effectiveness of the inhibition would depend on the specific conditions of the polymerization process .

Safety And Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement code is H317, which means it may cause an allergic skin reaction. The precautionary statement is P280, which advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-(4-methoxyphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWZMPQYDJHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxyphenoxy)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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